N~2~-cyclopropyl-N~4~-(2,4-difluorobenzyl)-1,3-thiazole-2,4-dicarboxamide
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Overview
Description
N~2~-cyclopropyl-N~4~-(2,4-difluorobenzyl)-1,3-thiazole-2,4-dicarboxamide, commonly known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPTH6 has been shown to inhibit the activity of several enzymes, including histone acetyltransferases and DNA methyltransferases, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Thiazole Derivatives Synthesis : Thiazole derivatives, including those with cyclopropyl groups, have been synthesized through Michael addition and intramolecular substitution reactions. These compounds, serving as cysteine derivatives, exhibit potential for further chemical transformations and biological investigations (Nötzel et al., 2001).
Fluorescence and Electrochromism : Thiazolothiazole derivatives have been developed showing strong fluorescence and reversible electrochromic properties. These materials are interesting for optoelectronic applications and sensing technologies due to their unique photophysical characteristics (Woodward et al., 2017).
Medicinal Chemistry Applications
Antimicrobial Activities : The synthesis of thiopyrimidine and thiazolopyrimidine derivatives starting from specific ketones has shown antimicrobial activities. These studies underscore the potential of thiazole derivatives in developing new antimicrobial agents (Hawas et al., 2012).
Antitumor Properties : Fluorinated benzothiazole derivatives have been synthesized and tested for their cytotoxic properties. These compounds exhibit potent in vitro activity against certain cancer cell lines, suggesting their utility in cancer therapy research (Hutchinson et al., 2001).
Polymer Synthesis : The development of well-defined aramides and block copolymers containing aramide units with low polydispersity highlights the role of thiazole derivatives in polymer science. These materials could find applications in various high-performance materials due to their controlled molecular structures (Yokozawa et al., 2002).
Mechanism of Action
Target of Action
The primary target of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress responses.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
properties
IUPAC Name |
2-N-cyclopropyl-4-N-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S/c16-9-2-1-8(11(17)5-9)6-18-13(21)12-7-23-15(20-12)14(22)19-10-3-4-10/h1-2,5,7,10H,3-4,6H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDTJVVJVOQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CS2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-cyclopropyl-N4-(2,4-difluorobenzyl)thiazole-2,4-dicarboxamide |
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